4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the second position of the imidazo[4,5-c]pyridine ring system
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 4-bromo-2-methyl-1h-imidazo[4,5-c]pyridine, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with their targets can vary depending on the specific derivative and target.
Biochemical Pathways
Imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of various cells .
Result of Action
Imidazole derivatives are known to have a broad range of effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, its interaction with kinases can inhibit their catalytic activity, preventing the phosphorylation of target proteins . This inhibition can disrupt signaling cascades that are essential for cell growth and survival. Additionally, this compound can induce changes in gene expression by binding to DNA and interfering with the transcription machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, reducing its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to interfere with essential cellular processes and induce oxidative stress. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other biomolecules, potentially affecting metabolic flux and altering metabolite levels in cells .
Preparation Methods
The synthesis of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the second position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[4,5-c]pyridine ring can be reduced to form partially saturated derivatives.
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is utilized in the development of functional materials, including dyes and catalysts
Comparison with Similar Compounds
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the bromine atom and the ring fusion pattern.
4-(Bromomethyl)pyridine: This compound contains a bromomethyl group instead of a bromine atom directly attached to the ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications in scientific research.
Properties
IUPAC Name |
4-bromo-2-methyl-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISYIQSLBIHUOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CN=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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